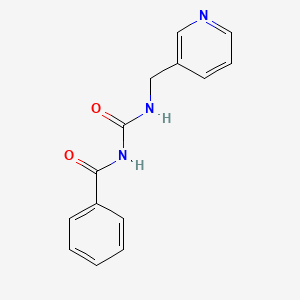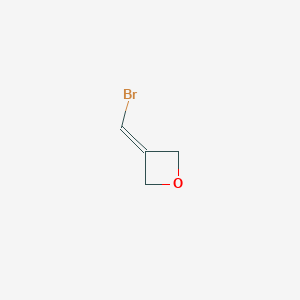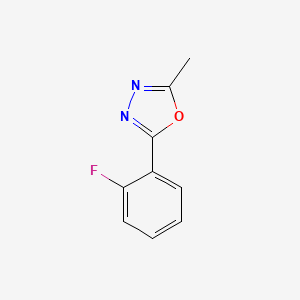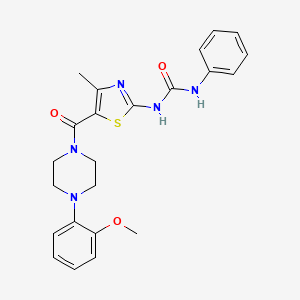![molecular formula C22H19ClN4O4 B2656710 3-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921533-26-8](/img/structure/B2656710.png)
3-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrolo[3,2-d]pyrimidine ring, a carboxamide group, and two phenyl rings, one of which is chlorinated and the other is methoxylated and methylated .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolo[3,2-d]pyrimidine ring, the introduction of the phenyl rings, and the addition of the carboxamide group. The exact synthetic route would depend on the starting materials and the specific conditions used .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolo[3,2-d]pyrimidine ring, which is a bicyclic structure containing a five-membered ring fused to a six-membered ring. The phenyl rings would contribute to the overall aromaticity of the molecule, while the chloro, methoxy, and methyl substituents would affect its electronic properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups and the electronic properties of its rings. For example, the carboxamide group could potentially participate in acid-base reactions, while the chloro substituent on the phenyl ring could be involved in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure and the nature of its functional groups .
科学的研究の応用
Synthesis and Biological Activity
- Novel heterocyclic compounds derived from similar structures have been synthesized, demonstrating significant anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase (COX-1/COX-2), suggesting potential therapeutic applications in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- Pyrimidine derivatives have been evaluated for their antibacterial properties, with most synthesized compounds exhibiting activity against selected strains. The antibacterial effect is attributed to the cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of substituents attached to phenyl rings (Cieplik et al., 2008).
Chemical Synthesis and Characterization
- Pyrrolo[3,2-d]pyrimidine derivatives were synthesized with high yields, indicating the versatility of these compounds in chemical synthesis and the potential for creating novel molecules with diverse biological activities (Majumdar, Das, & Jana, 1998).
- The synthesis of triazolopyrimidines and their evaluation for antimicrobial and antioxidant activities showcase the application of pyrimidine derivatives in developing compounds with potential health benefits (Gilava, Patel, Ram, & Chauhan, 2020).
Antifungal and Antimicrobial Applications
- Some pyrido[2,3-d]pyrimidine derivatives exhibited significant antifungal activities, highlighting the potential of pyrimidine derivatives in addressing fungal infections (Hanafy, 2011).
Material Science Applications
- Aromatic polyamides and polyimides based on similar pyrimidine structures have been synthesized, showing high thermal stability and good solubility in polar solvents. These materials could be useful in the development of high-performance polymers with specific electrical, optical, or mechanical properties (Yang & Lin, 1995).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4/c1-12-4-9-17(31-3)16(10-12)24-20(28)15-11-26(2)19-18(15)25-22(30)27(21(19)29)14-7-5-13(23)6-8-14/h4-11H,1-3H3,(H,24,28)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVPQFVEXCZNGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2656627.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2656631.png)

![4-chloro-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2656633.png)
![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2656636.png)
![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2656637.png)
![ethyl 2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2656638.png)
![methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2656640.png)
![2-Fluoro-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2656642.png)
![1-(4-Chlorophenyl)-5-[(dimethylsulfamoylamino)methyl]tetrazole](/img/structure/B2656643.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2656645.png)

